molecular formula C17H12ClN3O2 B2610470 3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428372-76-2

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Katalognummer B2610470
CAS-Nummer: 1428372-76-2
Molekulargewicht: 325.75
InChI-Schlüssel: PJTLSOKTVLAGGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . It is also associated with Resmetirom, an experimental drug for the treatment of non-alcoholic steatohepatitis .


Molecular Structure Analysis

The molecular formula of this compound is C17H11Cl2N3O3 . Unfortunately, the specific structural details are not provided in the search results.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 376.19 . Unfortunately, the search results do not provide further details on the physical and chemical properties of this compound.

Wissenschaftliche Forschungsanwendungen

Thyroid Hormone Receptor Agonist

This compound is a highly selective thyroid hormone receptor (THR) β agonist . It has been identified as significantly more THR-β selective than earlier analogues . This selectivity is important as the beneficial effects of thyroid hormone (TH) on lipid levels are primarily due to its action at the THR-β in the liver, while adverse effects, including cardiac effects, are mediated by THR-α .

Treatment of Dyslipidemia

The compound is in clinical trials for the treatment of dyslipidemia . Dyslipidemia is a condition characterized by abnormal amounts of lipids in the blood, and it is a major risk factor for cardiovascular disease. In reported studies in healthy volunteers, the compound exhibited an excellent safety profile and decreased LDL cholesterol (LDL-C) and triglycerides (TG) at once daily oral doses of 50 mg or higher given for 2 weeks .

Lowering Non-HDL-C and Liver TG

The compound significantly lowers non-HDL-C and liver TG in hypercholesterolemic rat and rabbit models at doses where there is no effect on TSH levels or the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing cholesterol and triglyceride levels in hypercholesterolemic conditions.

Safety Profile

The compound showed outstanding safety in a rat heart model . This is crucial as any potential therapeutic agent needs to have a good safety profile to minimize adverse effects.

Optimization of Earlier Analogues

The optimization of earlier analogues by the addition of a cyanoazauracil substituent improved both the potency and selectivity of this compound . This shows the potential for further optimization and development of this compound for various applications.

Preclinical Model Efficacy

The compound was efficacious in a preclinical model at doses that showed no impact on the central thyroid axis . This suggests that it could be a potential therapeutic agent for managing conditions related to thyroid hormone function without affecting the central thyroid axis.

Eigenschaften

IUPAC Name

3-chloro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c18-12-5-3-4-11(10-12)17(23)19-14-7-2-1-6-13(14)15-8-9-16(22)21-20-15/h1-10H,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLSOKTVLAGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.